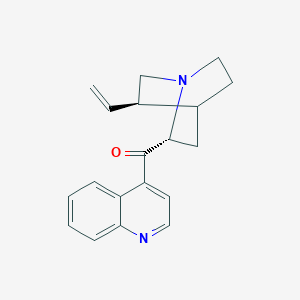

Cinchoninone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C19H20N2O |

|---|---|

Molekulargewicht |

292.4 g/mol |

IUPAC-Name |

[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanone |

InChI |

InChI=1S/C19H20N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18H,1,8,10-12H2/t13-,14?,18+/m0/s1 |

InChI-Schlüssel |

AEFOLTVWSRMXMW-IXRXBBNISA-N |

Isomerische SMILES |

C=C[C@H]1CN2CCC1C[C@@H]2C(=O)C3=CC=NC4=CC=CC=C34 |

Kanonische SMILES |

C=CC1CN2CCC1CC2C(=O)C3=CC=NC4=CC=CC=C34 |

Herkunft des Produkts |

United States |

Cinchoninone Biosynthesis and Enzymatic Pathways

Biogenetic Precursors and Early Pathway Intermediates

The journey to cinchoninone starts with the convergence of two distinct metabolic pathways: the shikimate pathway, which provides tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which produces terpenoids like geraniol.

Role of Tryptophan and Geraniol in Quinoline (B57606) Alkaloid Biosynthesis

The biosynthesis of quinoline alkaloids, including this compound, is a classic example of a mixed biosynthetic origin. The core structure is derived from the amino acid tryptophan and the monoterpenoid geraniol. udel.eduannualreviews.org Tryptophan, a product of the shikimate pathway, provides the quinoline ring system, while geraniol, an acyclic monoterpene alcohol, is the precursor to the terpenoid portion of the molecule. scribd.compugetsound.edu Research has confirmed that these two compounds are the foundational building blocks for the complex scaffold of Cinchona alkaloids. annualreviews.org

The pathway leading to the formation of these alkaloids is shared with that of terpenoid indole (B1671886) alkaloids up to a certain point. scribd.com This common route involves the condensation of tryptamine (B22526), derived from tryptophan, and secologanin (B1681713), a monoterpenoid indole alkaloid precursor derived from geraniol. scribd.comd-nb.info

Strictosidine (B192452) and Cinchonaminal as Upstream Intermediates

A pivotal step in the biosynthesis is the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine. d-nb.infobiorxiv.org This reaction is catalyzed by the enzyme strictosidine synthase. scribd.com Strictosidine is a crucial glucoalkaloid intermediate that serves as a branching point for the synthesis of a vast array of terpenoid indole and quinoline alkaloids. scribd.comresearchgate.net

Following its formation, strictosidine undergoes a series of enzymatic modifications. The enzyme strictosidine glucosidase catalyzes the removal of the glucose moiety, leading to a reactive intermediate. scribd.com This intermediate is then channeled towards the formation of cinchonaminal. scribd.comturkjps.org Cinchonaminal is a key aldehyde intermediate specific to the Cinchona alkaloid pathway. scribd.com

Formation of Cinchonidinone (B1261326) and its Epimerization to this compound

The pathway continues from cinchonaminal to the formation of cinchonidinone, which can then interconvert to its epimer, this compound.

Enol-Mediated C-8 Epimerization Process

Cinchonidinone is a precursor to the four main Cinchona alkaloids. turkjps.org It can undergo epimerization at the C-8 position to form this compound. turkjps.orgturkjps.org This process is believed to occur through an enol intermediate, allowing for the change in stereochemistry at this specific carbon atom. turkjps.orgturkjps.orgbru.ac.th This epimerization is a critical step as it leads to the formation of two distinct series of alkaloids.

Enzymatic Catalysis in this compound Biotransformations

The final steps in the formation of the cinchonine (B1669041) and cinchonidine (B190817) alkaloids from this compound involve stereospecific reductions catalyzed by specific enzymes.

NADPH Oxidoreductases and Their Isoenzymic Forms in this compound Reduction

The reduction of the keto group in this compound is catalyzed by NADPH-dependent oxidoreductases. researchgate.netresearchgate.net These enzymes utilize NADPH as a cofactor to reduce this compound to either cinchonine or cinchonidine. researchgate.netresearchgate.net

Research has identified at least two isoenzymic forms of this compound:NADPH oxidoreductase in Cinchona ledgeriana. researchgate.netresearchgate.net These isoenzymes exhibit different substrate specificities and catalytic properties. researchgate.netresearchgate.net

Isoenzyme I specifically acts on this compound in the forward reaction to produce a mixture of cinchonine and cinchonidine. researchgate.netresearchgate.net

Isoenzyme II displays a broader substrate specificity, acting on various quinoline alkaloids of Cinchona. researchgate.net

Both of these enzymes are cytosolic and have an absolute requirement for NADPH. researchgate.net The reactions they catalyze are reversible. researchgate.netresearchgate.net This enzymatic reduction is highly stereoselective, primarily producing the native alkaloids with opposite configurations at the C-8 and C-9 stereocenters. scribd.com

Hydroxylation and Methylation Enzymes Acting on this compound Scaffolds

The modification of the this compound scaffold, specifically through hydroxylation and methylation, is a pivotal step in the biosynthesis of quinine (B1679958) and its related methoxylated alkaloids. For years, it was hypothesized that these modifications occurred late in the pathway, directly on the this compound or cinchonidinone molecules. mpg.debiorxiv.orgresearchgate.net

Early research identified two novel enzymes in Cinchona ledgeriana suspension cultures, this compound:NADPH oxidoreductases I and II, which are involved in the reduction of this compound. researchgate.net However, the specific enzymes responsible for adding the characteristic methoxy (B1213986) group found in quinine were elusive. A significant breakthrough suggested a specific order for the final steps of quinine biosynthesis. nih.gov Transcriptomic analysis of Cinchona pubescens led to the discovery of an O-methyltransferase, CpOMT1, which shows a strong preference for 6'-hydroxythis compound. researchgate.netnih.govacs.org This finding supported the hypothesis that the this compound scaffold first undergoes hydroxylation, followed by methylation, and finally a keto-reduction to produce quinine or quinidine (B1679956). researchgate.netnih.govacs.org

Despite this progress, the enzyme responsible for the initial hydroxylation of the this compound/cinchonidinone quinoline scaffold remained undiscovered. acs.org Extensive screening of candidate enzymes, including 20 orthologues of tabersonine-16-hydroxylase and 150 putative oxidases (like cytochrome P450s), failed to identify a protein that could perform this hydroxylation step. mpg.deacs.org

This persistent challenge led researchers to reconsider the timing of methoxylation. Very recent studies from 2024 propose a revised pathway where the methoxy group is introduced much earlier. mpg.debiorxiv.orgbiorxiv.org This new model suggests that the biosynthesis begins with the hydroxylation and subsequent O-methylation of the initial precursor, tryptamine, to form 5-methoxytryptamine (B125070). mpg.debiorxiv.org This methoxylated precursor is then carried through the downstream pathway, leading to the parallel formation of both methoxylated (like quinine) and non-methoxylated (like cinchonidine) alkaloids from a common set of promiscuous enzymes. mpg.debiorxiv.org This model explains the failure to identify a specific hydroxylase for the this compound scaffold and is supported by feeding experiments showing that 5-methoxytryptamine is utilized as a biosynthetic intermediate in Cinchona plantlets. biorxiv.org

Enzymes Involved in the Modification of Cinchona Alkaloid Scaffolds

This table summarizes key enzymes identified in the Cinchona alkaloid pathway related to hydroxylation and methylation, reflecting both the late-stage and early-stage modification hypotheses.

| Enzyme Name | Abbreviation | Enzyme Type | Proposed Substrate | Function | Status | Source |

|---|---|---|---|---|---|---|

| 6'-hydroxythis compound O-methyltransferase | CpOMT1 | O-Methyltransferase | 6'-hydroxythis compound | Catalyzes the methylation of the hydroxylated this compound scaffold. | Gene Identified | researchgate.netnih.govacs.org |

| Cinchonidinone/Cinchoninone Hydroxylase | N/A | Cytochrome P450 (putative) | This compound / Cinchonidinone | Hypothesized to hydroxylate the quinoline ring at the C6' position. | Undiscovered | mpg.deacs.orgd-nb.info |

| Tryptamine-5-Hydroxylase | CpT5H | Cytochrome P450 | Tryptamine | Hydroxylates tryptamine to form serotonin (B10506) as part of a revised, early-stage methoxylation pathway. | Gene Identified | mpg.deresearchgate.net |

| Serotonin O-methyltransferase | CpOMT1 (re-evaluated) | O-Methyltransferase | Serotonin (5-hydroxytryptamine) | Methylates serotonin to form 5-methoxytryptamine in the revised pathway. | Gene Identified | mpg.de |

Molecular Biology and Gene Discovery in this compound Biosynthesis

The elucidation of the this compound biosynthetic pathway has been significantly advanced by molecular biology and gene discovery techniques. By combining metabolomics with transcriptomics of Cinchona tissues, researchers have been able to identify and characterize the genes encoding key enzymes. researchgate.netacs.org

A pivotal discovery was the identification of the gene for the O-methyltransferase that acts on 6'-hydroxythis compound, designated CpOMT1. acs.org This gene, cataloged in GenBank under accession number MW456557, was found through the analysis of transcriptomic data from the roots and stems of C. pubescens, where quinine accumulation is highest. researchgate.netacs.org

The quest to find the preceding hydroxylase involved mining RNA-seq data to select 150 putative oxidase candidates that were highly expressed in root and stem tissues. mpg.ded-nb.info These genes were cloned and transiently expressed in Nicotiana benthamiana for functional screening, though none showed the expected hydroxylase activity on the this compound scaffold. mpg.de This negative result was crucial as it prompted the investigation into alternative biosynthetic routes. mpg.de

This new investigation led to the successful discovery of the genes responsible for the early-stage methoxylation of tryptamine. biorxiv.orgbiorxiv.org Researchers identified two key genes: one encoding a cytochrome P450 enzyme (CpT5H) that hydroxylates tryptamine, and another for a methyltransferase (CpOMT1, showing broader substrate specificity than previously thought) that converts the resulting serotonin into 5-methoxytryptamine. mpg.deresearchgate.net The functionality of these genes was confirmed by reconstituting the early steps of the pathway in N. benthamiana. biorxiv.orgbiorxiv.org

Further upstream in the pathway, the gene encoding Strictosidine Synthase (STR) in Cinchona ledgeriana (ClSTR) has also been studied. researchgate.net This enzyme catalyzes the condensation of tryptamine and secologanin to form strictosidine, the central precursor to all monoterpenoid indole alkaloids, including this compound. researchgate.netresearchgate.net The complete coding sequence for ClSTR was sequenced and deposited in GenBank (accession number MK422544.1). researchgate.net Expression analysis using qRT-PCR showed that while the ClSTR gene is expressed in various plant tissues and cultured cells, there is a discrepancy between gene expression levels and final alkaloid accumulation, suggesting that transport and storage mechanisms play a significant role. researchgate.net

Key Genes Discovered in the Cinchona Alkaloid Biosynthetic Pathway

This table outlines important genes identified through molecular biology techniques that are involved in the biosynthesis leading to and including the modification of this compound.

| Gene Name | Encoded Enzyme | Organism | GenBank Accession | Method of Discovery | Source |

|---|---|---|---|---|---|

| ClSTR | Strictosidine Synthase | Cinchona ledgeriana | MK422544.1 | Bioinformatic analysis and sequencing. | researchgate.net |

| CpOMT1 | O-methyltransferase | Cinchona pubescens | MW456557 | Transcriptome analysis and functional expression. | researchgate.netacs.org |

| CpT5H | Tryptamine-5-Hydroxylase | Cinchona pubescens | Not specified | RNA-seq data mining and functional expression in N. benthamiana. | mpg.deresearchgate.net |

Synthetic Methodologies for Cinchoninone and Analogues

Classical Approaches to Cinchoninone Synthesis

The foundational methods for synthesizing this compound rely on direct chemical modification of naturally abundant Cinchona alkaloids. These classical routes, established in the early era of organic chemistry, provided the first access to this important ketone.

Oxidation of Cinchonine (B1669041) to this compound

The most direct classical route to this compound is the oxidation of the secondary alcohol group at the C-9 position of Cinchonine. This transformation converts the alcohol to a ketone, yielding this compound.

Moderate oxidation of Cinchonine using chromic acid is a well-established method for producing this compound, also known as 3-vinyl-9-rubanone. sapub.org This reaction is a crucial first step in the oxidative degradation pathway of Cinchonine, which can ultimately lead to Cinchoninic acid and Meroquinene with further oxidation. sapub.orgresearchgate.net The process involves the reaction of the alcohol with chromic acid (H₂CrO₄), which is typically formed in situ from sources like chromium trioxide (CrO₃) or sodium/potassium dichromate in the presence of an acid. sapub.orglibretexts.org The secondary alcohol of Cinchonine is selectively oxidized to the corresponding ketone, this compound. researchgate.netlibretexts.org

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Cinchonine | Chromic Acid (H₂CrO₄) | This compound | sapub.org |

| Cinchonine | Potassium Permanganate (KMnO₄) | Cinchotenine (further oxidation product) | researchgate.net |

Conversion of Quinotoxine and Cinchotoxine to this compound

A landmark classical approach, pivotal to the formal total synthesis of quinine (B1679958), involves the conversion of toxine isomers, such as Cinchotoxine, into this compound. This strategy, pioneered by Paul Rabe and Karl Kindler, reconstructs the quinuclidine (B89598) ring system from its rearranged isomer. udel.edunih.gov Cinchotoxine is an isomer of Cinchonine formed by the cleavage of the bond between the nitrogen (N-1) and the carbon at C-8.

The conversion process consists of two main steps:

N-Bromination: Cinchotoxine is treated with sodium hypobromite (B1234621) (NaOBr) to form an N-bromo intermediate. nih.gov

Base-mediated Cyclization: The resulting N-bromo compound is then treated with a base, such as sodium ethoxide, which facilitates an intramolecular cyclization to form the quinuclidine ring, yielding this compound. nih.govorganic-chemistry.org

This sequence, known as the Rabe-Kindler conversion, was famously applied to the methoxy-analogue, d-Quinotoxine, to produce Quininone (B45862) as a key step in the formal total synthesis of Quinine claimed by Woodward and Doering. nih.govnih.gov The successful repetition of this conversion was a critical validation of that historic synthetic route. nih.govnih.gov

| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product | Reference |

|---|---|---|---|---|---|

| Cinchotoxine | Sodium Hypobromite (NaOBr) | N-bromo Cinchotoxine | Sodium Ethoxide (NaOEt) | This compound | udel.edunih.gov |

| d-Quinotoxine | Sodium Hypobromite (NaOBr) | N-bromo Quinotoxine | Sodium Ethoxide (NaOEt) | Quininone/Quinidinone (B85341) | nih.gov |

Modern Strategies in this compound Synthesis

Contemporary synthetic efforts have focused on developing more efficient and stereocontrolled methods to access this compound and its diastereomers, often within the context of the total synthesis of the broader family of Cinchona alkaloids.

Stereoselective Synthesis of this compound and its Diastereomers

The synthesis of this compound and its diastereomers like Cinchonidinone (B1261326) presents a significant stereochemical challenge due to the multiple chiral centers. Modern synthetic chemistry aims to control these centers with precision.

A crucial aspect of these syntheses is the epimerization at the C-8 position, adjacent to the ketone. In solution, particularly under basic conditions used during the Rabe-Kindler conversion, this compound can equilibrate with its C-8 epimer, Cinchonidinone, through a common enol intermediate. wikipedia.org This complicates the isolation of a single diastereomer. The product Rabe and Kindler initially assumed to be Quininone from the conversion of d-Quinotoxine was later identified as its less-soluble epimer, Quinidinone. nih.gov

Modern approaches to the total synthesis of Cinchona alkaloids have developed methods to construct the core structure with high stereocontrol, thereby leading to a specific diastereomer of the this compound skeleton. For example, the first entirely stereoselective total synthesis of quinine, reported by Gilbert Stork, established all four asymmetric centers with defined stereochemistry, avoiding the formation of unwanted diastereomers. udel.edunih.gov Such strategies often bypass the classical toxine-to-inone conversion, instead building the quinuclidine ring through different bond formations that allow for greater stereochemical command. researchgate.net

Total and Partial Synthetic Routes Utilizing this compound Intermediates

This compound and its methoxy (B1213986) analog, Quininone, are central intermediates in many of the celebrated total and partial syntheses of Cinchona alkaloids.

Woodward-Doering Formal Total Synthesis (1944): This historic effort constituted a formal total synthesis of Quinine. wikipedia.org Woodward and Doering successfully synthesized d-Quinotoxine from 7-hydroxyisoquinoline. nih.govgcwk.ac.in They then invoked the established (though sparsely detailed) Rabe-Kindler procedure to formally convert their synthetic Quinotoxine into Quininone, and subsequently to Quinine, thus completing the synthesis formally. nih.govnih.govwikipedia.org

Stork Total Synthesis (2001): Gilbert Stork's landmark achievement was the first fully stereoselective total synthesis of Quinine. nih.gov This route established the required stereochemistry from the outset and proceeded through intermediates that were converted to the final Quinine structure, demonstrating a modern approach that ensures stereochemical purity and bypasses the potential for epimerization inherent in the Rabe-Kindler pathway. udel.eduresearchgate.net

Other Modern Syntheses: Subsequent total syntheses by researchers such as Jacobsen and Kobayashi have also been developed, each employing novel strategies and catalytic asymmetric methods to construct the complex Cinchona framework, where the this compound core is a key structural milestone. researchgate.net

| Synthetic Route | Key Intermediate(s) Related to this compound | Significance | Reference |

|---|---|---|---|

| Woodward-Doering (1944) | d-Quinotoxine, Quininone | First formal total synthesis of Quinine. Relied on the Rabe-Kindler conversion. | nih.govwikipedia.org |

| Stork (2001) | Stereochemically defined precursors | First entirely stereoselective total synthesis of Quinine. | udel.edunih.gov |

| Williams (2008) | d-Quinotoxine, Quininone/Quinidinone | Experimental validation of the Rabe-Kindler conversion. | nih.govorganic-chemistry.org |

Strategies for Stereochemical Control in this compound Derivatives

Control over the stereochemistry of this compound derivatives is paramount, as the biological activity and catalytic utility of Cinchona alkaloids are dictated by their specific three-dimensional structure.

The most critical point of stereochemical control following the formation of this compound is the reduction of its C-9 ketone. The stereochemical outcome of this reduction determines which diastereomeric alcohol is formed.

Reduction of this compound can yield Cinchonine ((8S,9R)-configuration).

Alternatively, it can yield its diastereomer Cinchonidine (B190817) ((8R,9S)-configuration).

Similarly, the reduction of Quininone can produce either Quinine or its diastereomer Quinidine (B1679956). The Rabe-Kindler synthesis, for instance, used aluminum powder and sodium ethoxide to reduce Quininone, which produced a mixture of Quinine and Quinidine. nih.gov Woodward later reported that using the Meerwein-Ponndorf-Verley (MPV) reduction conditions on Quininone provided a mixture of Quinine and Quinidine. nih.gov

Modern synthetic methods allow for much greater control over this reduction step through the use of stereoselective reducing agents. The choice of hydride source and reaction conditions can strongly favor the formation of one diastereomer over the other.

Furthermore, the C-9 position can be functionalized to create other important derivatives. For example, the synthesis of 9-amino(9-deoxy)epi Cinchona alkaloids involves the substitution of the hydroxyl group (often via an azide (B81097) intermediate) with an amino group, typically with inversion of configuration at the C-9 center. nih.gov These amino derivatives are powerful organocatalysts, and their synthesis from the parent alkaloids (which can be derived from this compound) represents a key strategy for creating valuable chiral molecules. nih.govresearchgate.net

Control of C-9 Stereochemistry via Carbonyl Reduction

The stereochemistry at the C-9 position is crucial as it differentiates between diastereomeric pairs like cinchonine ((8S,9R)) and its pseudo-enantiomer cinchonidine ((8S,9R)-cinchonan-9-ol is cinchonine, while cinchonidine has the (8R,9S) configuration, but they are diastereomers, not enantiomers). In synthetic routes that proceed through a this compound intermediate, the final stereochemistry at C-9 is determined by the diastereoselective reduction of the C-9 carbonyl group.

The stereochemical outcome of this reduction is dictated by the facial selectivity of the hydride attack on the prochiral ketone. The bulky quinuclidine ring system adjacent to the carbonyl group creates a sterically hindered environment, influencing the trajectory of the incoming nucleophilic hydride. The choice of reducing agent is therefore critical in controlling which diastereomer is preferentially formed.

Research findings on the reduction of cyclic and acyclic ketones with bulky substituents demonstrate that sterically demanding hydride reagents, such as L-Selectride (lithium tri-sec-butylborohydride), exhibit high diastereoselectivity. These reagents preferentially attack the less sterically hindered face of the carbonyl, leading to the formation of one diastereomer in high excess. In contrast, less bulky reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) offer lower levels of diastereoselectivity, often resulting in a mixture of C-9 epimers.

The general principle is that the hydride will approach from the face opposite to the largest substituent, following Felkin-Ahn or related models of stereochemical control. For this compound, the complex polycyclic structure dictates that one face of the C-9 carbonyl is significantly more accessible than the other. By selecting a reducing agent of appropriate steric bulk, chemists can direct the synthesis towards either the (R)-alcohol (cinchonine) or the (S)-alcohol (the C-9 epimer of cinchonine), depending on the specific stereoconfiguration at C-8 in the precursor.

| Reducing Agent | Typical Steric Bulk | Expected Diastereoselectivity | Predominant Product Characteristic |

| Sodium Borohydride (NaBH₄) | Small | Low to Moderate | Mixture of C-9 epimers |

| Lithium Aluminum Hydride (LiAlH₄) | Small | Low to Moderate | Mixture of C-9 epimers |

| L-Selectride® | High | High | Alcohol from attack at the least hindered face |

| CBS Reagents (Corey-Bakshi-Shibata) | High (Catalytic) | High (Enantioselective) | Predictable formation of (R) or (S) alcohol |

Managing C-8 Epimerization in Synthetic Pathways

The stereocenter at C-8, which links the quinoline (B57606) and quinuclidine moieties, is susceptible to epimerization under certain conditions. The loss of stereochemical integrity at this position is a significant challenge in synthetic pathways involving this compound or its precursors.

The primary mechanism for C-8 epimerization involves the formation of an enol or enolate intermediate from the C-9 ketone. nih.gov The proton at the C-8 position is alpha to the C-9 carbonyl group, making it susceptible to abstraction under basic conditions. Similarly, acid-catalyzed enolization can also lead to the flattening of the C-8 center, allowing for reprotonation from either face, which results in a mixture of C-8 epimers. nih.gov

For instance, the C-8 epimerization of cinchonidinone (which has the opposite stereochemistry at C-8 compared to this compound) via an enol intermediate leads to the formation of this compound itself. nih.gov This process is reversible and can lead to an equilibrium mixture of the C-8 epimers if not carefully controlled.

Managing this epimerization is therefore a critical aspect of synthesis design. Key strategies include:

pH Control: Avoiding strongly acidic or basic conditions is paramount, especially during steps where the C-9 carbonyl is present. Reactions should be conducted under neutral or mildly acidic/basic conditions where the rate of enolization is minimized.

Reaction Temperature: Higher temperatures can provide the necessary activation energy for proton abstraction and enolization. Performing reactions at lower temperatures can significantly reduce the rate of epimerization.

Choice of Reagents: Reagents and catalysts should be selected to avoid promoting enolization. For example, when performing reactions on other parts of the molecule, non-basic or non-acidic protecting groups and reaction conditions are preferred.

Synthetic Sequence: In some strategies, the C-9 carbonyl is introduced late in the synthetic sequence. Alternatively, it can be immediately reduced to the C-9 alcohol, which removes the activating carbonyl group and renders the C-8 proton far less acidic, thus preventing epimerization in subsequent steps.

| Condition | Risk of C-8 Epimerization | Management Strategy |

| Strong Base (e.g., LDA, NaH) | High | Use non-ionic or sterically hindered bases; maintain low temperatures. |

| Strong Acid (e.g., HCl, H₂SO₄) | High | Employ mild acids or buffer the reaction medium; use acid-labile protecting groups cautiously. |

| Elevated Temperature | Moderate to High | Conduct reactions at or below room temperature whenever possible. |

| Prolonged Reaction Times | Increased | Monitor reaction progress and minimize reaction time to prevent equilibration. |

Chemical Reactivity and Transformation Mechanisms of Cinchoninone

Oxidative Degradation Pathways of Cinchoninone

The oxidation of this compound provides a classic example of degradative chemistry used to determine the structure of complex natural products. The process typically involves the cleavage of the molecule into two smaller, more easily identifiable fragments.

Mechanism of Chromic Acid Oxidation to Cinchoninic Acid and Meroquinene

The oxidation of this compound with chromic acid (H₂CrO₄) results in the formation of two key degradation products: cinchoninic acid (quinoline-4-carboxylic acid) and meroquinene (3-vinyl-piperidin-4-yl-acetic acid). sapub.orgscribd.com This transformation proceeds through a multi-step mechanism that begins with the enolization of this compound.

The initial oxidation of cinchonine (B1669041) yields this compound. sapub.org Further oxidation with chromic and sulfuric acids leads to the cleavage of the molecule. sapub.org The reaction is initiated by the attack of the enolic form of this compound on protonated chromic trioxide. sapub.org This is followed by acid hydrolysis of the resulting organometallic intermediate, which leads to ring fission of the quinuclidine (B89598) moiety and the formation of a reactive carbinol-amine. sapub.org This intermediate then rearranges to a diketone. sapub.org Subsequent hydration of the aliphatic keto group and nucleophilic addition of a chromate (B82759) anion to the protonated aromatic ketone sets the stage for the final cleavage. sapub.org A concerted mechanism, initiated by protonation of the chromic ester, ultimately yields cinchoninic acid and meroquinene. sapub.org

Role of Enolic Intermediates in Oxidation

The formation of an enolic intermediate is a critical step in the oxidative degradation of this compound. sapub.org Enolization involves the migration of a proton from the carbon adjacent to the carbonyl group (the α-carbon) to the carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group (an enol). This enol form is more susceptible to electrophilic attack by the oxidizing agent. sapub.org

In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the acidity of the α-hydrogen, facilitating its removal and the subsequent formation of the enol. allen.inunacademy.com The enol then reacts with the electrophilic oxidizing species, in this case, protonated chromic trioxide. sapub.org This reactivity of the enol intermediate is a key factor in directing the course of the oxidation reaction and leading to the eventual cleavage of the molecule. The stereochemistry at the C-8 position is also thought to be determined during the reduction step, potentially involving the enol form of this compound. biocyclopedia.com

Reduction Reactions of this compound

The reduction of the carbonyl group in this compound is a crucial transformation, leading to the formation of the diastereomeric alkaloids cinchonine and cinchonidine (B190817). The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions employed.

Stereospecific Reductions to Cinchonine and Cinchonidine

The reduction of this compound can be controlled to selectively produce either cinchonine or cinchonidine, which are epimers at the C-9 position. ugent.be This stereoselectivity is of significant interest in the synthesis and interconversion of Cinchona alkaloids.

Enzymatic reductions, for instance, have been shown to be highly stereoselective. This compound:NADPH oxidoreductases can catalyze the reduction of this compound to either cinchonine or cinchonidine with a high degree of specificity. ugent.be In biosynthetic pathways, the reduction of the carbonyl in this compound is a key step that controls the stereochemistry at C-9. biocyclopedia.com

Chemical reducing agents can also exhibit stereoselectivity. For example, the reduction of quininone (B45862) (a closely related methoxylated analog of this compound) with diisobutylaluminum hydride (DIBAL-H) provides a mixture of quinine (B1679958) and quinidine (B1679956), demonstrating that the facial selectivity of the hydride attack can be influenced by the reagent. nih.gov

Alternative Reducing Agents and Reaction Outcomes

A variety of reducing agents have been employed for the reduction of this compound and its analogs, each with varying degrees of success and stereoselectivity.

| Reducing Agent | Substrate | Products | Yield (%) | Reference |

| Aluminum powder/Ethanol (B145695)/Sodium ethoxide | Quininone | Quinine + Quinidine | 12 + 6 | nih.gov |

| Diisobutylaluminum hydride (DIBAL-H) | Quininone | Quinine + Quinidine | 72 (total) | nih.gov |

| Sodium borohydride (B1222165) | Quininone | Quinine + Quinidine | Lower yield | nih.gov |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Quininone | Quinine + Quinidine | 30 + 60 | nih.gov |

Table 1: Outcomes of Various Reduction Reactions on Quininone

The classic Rabe-Kindler protocol utilized aluminum powder in ethanol with sodium ethoxide to reduce quininone, yielding a modest amount of quinine. nih.gov It has been suggested that the presence of Al(III) impurities in "aged" aluminum powder is crucial for the success of this reaction. nih.gov

Other reducing agents known at the time, such as lithium aluminum hydride and those used in the Meerwein-Ponndorf-Verley (MPV) reduction, were also considered viable alternatives. nih.gov Indeed, Woodward and coworkers reported the reduction of quininone under MPV conditions to yield a mixture of quinine and quinidine. nih.gov More modern reagents like diisobutylaluminum hydride (DIBAL-H) and sodium borohydride have also been used, with DIBAL-H showing good yields. nih.gov

Epimerization and Tautomerism of this compound

This compound, like other ketones with an α-hydrogen, can undergo epimerization and exist in equilibrium with its enol tautomer.

Epimerization refers to the change in the configuration at one of several stereocenters in a molecule. In this compound, the hydrogen atom at the C-8 position, which is adjacent to the carbonyl group, is acidic and can be removed by a base to form an enolate intermediate. redalyc.org Reprotonation of this planar enolate can occur from either face, leading to the inversion of the stereocenter at C-8. This process can lead to a mixture of epimers. acs.org

Tautomerism is the phenomenon where a compound exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. allen.inbyjus.comwikipedia.org this compound exists in a dynamic equilibrium between its keto form (the structure as it is commonly drawn) and its enol form. sapub.org This keto-enol tautomerism is catalyzed by both acids and bases. allen.inunacademy.com

Acid-catalyzed tautomerism: The carbonyl oxygen is protonated, followed by the removal of an α-hydrogen by a base (such as water) to form the enol. allen.inunacademy.com

Base-catalyzed tautomerism: A base removes the α-hydrogen to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. allen.inunacademy.com

The existence of these tautomeric and epimeric forms is crucial to understanding the reactivity of this compound, particularly in reactions involving the α-carbon and the carbonyl group itself.

Mechanistic Understanding of C-8 Epimerization through Enolization

A significant aspect of this compound's reactivity is its propensity to undergo epimerization at the C-8 position. This process, which involves the interconversion between the (8S) and (8R) diastereomers, proceeds through an enol or enolate intermediate. epharmacognosy.comturkjps.orgturkjps.org The presence of the carbonyl group at C-9 is crucial for this transformation, as it allows for the deprotonation of the adjacent C-8 hydrogen.

The mechanism of epimerization is facilitated by either acidic or basic conditions. In the presence of an acid, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen at C-8. A base can then abstract this proton, leading to the formation of a planar enol intermediate. masterorganicchemistry.com Conversely, under basic conditions, a base can directly remove the α-hydrogen at C-8 to form an enolate ion.

Once the planar enol or enolate is formed, the stereochemical information at C-8 is lost. Subsequent reprotonation of the enol or enolate at the C-8 position can occur from either face of the planar system. This non-stereospecific protonation results in a mixture of both the original and the epimerized diastereomers. The equilibrium between the two epimers is influenced by their relative thermodynamic stabilities.

Experimental evidence supports this epimerization process. For instance, studies on cinchonidin-9-one, a diastereomer of this compound, have shown that it undergoes mutarotation in polar solvents to form a mixture of 8S- and 8R-epimers, as observed through 13C-NMR spectroscopy. mdpi.com This phenomenon is a direct consequence of the enolization mechanism. In the biosynthesis of Cinchona alkaloids, the C-8 epimerization of cinchonidinone (B1261326) via its enol form is a proposed step leading to the formation of this compound. turkjps.orgturkjps.org

| Intermediate | Key Features | Role in Epimerization |

| Enol | C=C double bond between C-8 and C-9; hydroxyl group at C-9 | Planar intermediate that allows for non-stereospecific reprotonation at C-8 |

| Enolate | Anionic oxygen at C-9; C=C double bond between C-8 and C-9 | Planar intermediate formed under basic conditions, leading to loss of stereochemistry at C-8 |

Other Reactivity Patterns and Mechanistic Investigations

Beyond epimerization, this compound displays other characteristic reactivity patterns, primarily involving its carbonyl group and subsequent transformations.

Oxidative Degradation: this compound is an intermediate in the oxidative degradation of cinchonine. sapub.org Treatment with strong oxidizing agents like chromic acid leads to the cleavage of the quinuclidine ring. The reaction is believed to proceed through the enolic form of this compound, which reacts with the oxidizing agent. sapub.orgresearchgate.net This ultimately results in the formation of cinchoninic acid (quinoline-4-carboxylic acid) and meroquinene. sapub.org

Reduction of the Carbonyl Group: The ketone functionality at C-9 in this compound can be reduced to a secondary alcohol, yielding the parent alkaloids cinchonine and cinchonidine. This transformation can be achieved through various methods:

Chemical Reduction: The reduction of the analogous Cinchona ketone, quininone, has been demonstrated with several reducing agents. These include aluminum powder in the presence of sodium ethoxide, diisobutylaluminum hydride (DIBAL-H), and lithium aluminum hydride (LiAlH4). nih.gov These reagents deliver a hydride ion to the carbonyl carbon, leading to the formation of the corresponding alcohol after workup. The stereoselectivity of the reduction can be influenced by the choice of reagent and reaction conditions.

Enzymatic Reduction: In the biosynthesis of Cinchona alkaloids, the reduction of this compound is catalyzed by NADPH-dependent oxidoreductase enzymes. researchgate.net These enzymes can exhibit different stereoselectivities, leading to the formation of either cinchonine or cinchonidine.

Reactions with Organometallic Reagents: The carbonyl group of this compound is susceptible to nucleophilic attack by organometallic reagents. For example, the addition of organolithium compounds to the carbonyl group has been reported for related Cinchona alkaloids. scribd.com This reaction allows for the formation of a new carbon-carbon bond at the C-9 position, leading to tertiary alcohols.

| Reaction Type | Reagent(s) | Product(s) | Mechanistic Notes |

| Oxidative Degradation | Chromic acid | Cinchoninic acid, Meroquinene | Proceeds through the enol form of this compound, leading to ring cleavage. sapub.orgresearchgate.net |

| Carbonyl Reduction | LiAlH4, DIBAL-H, Aluminum powder | Cinchonine, Cinchonidine | Nucleophilic addition of a hydride to the carbonyl carbon. nih.gov |

| Enzymatic Reduction | NADPH oxidoreductase | Cinchonine, Cinchonidine | Enzyme-catalyzed hydride transfer from NADPH. researchgate.net |

| Organometallic Addition | Organolithium reagents | Tertiary alcohols at C-9 | Nucleophilic addition of the organometallic reagent to the carbonyl carbon. scribd.com |

Cinchoninone As a Synthetic Precursor and Chiral Building Block

Derivatization for Cinchona Alkaloid Synthesis

Cinchoninone is a central intermediate in the synthesis and biosynthesis of several Cinchona alkaloids. Its strategic position allows for the generation of multiple diastereomers through controlled reduction and further functionalization.

Precursor to Cinchonine (B1669041) and Cinchonidine (B190817)

This compound is the direct precursor to both cinchonine and its diastereomer, cinchonidine. The conversion is achieved through the reduction of the ketone group at the C9 position. sapub.orgresearchgate.net In biological systems, this reduction is catalyzed by NADPH-dependent oxidoreductase enzymes. researchgate.netscribd.com These enzymes exhibit high stereoselectivity, leading to the formation of either cinchonine or cinchonidine, which have opposite configurations at the C8 and C9 stereocenters. scribd.com The moderate oxidation of cinchonine with reagents like chromic acid can yield this compound. sapub.org This reversible relationship highlights the central role of this compound as a branch point in the synthesis of these two important alkaloids. Cinchonine and cinchonidine themselves are valuable chiral building blocks and have been investigated for various therapeutic properties. nih.govcarlroth.comcarlroth.com

Intermediate in Quinine (B1679958) and Quinidine (B1679956) Biosynthetic Analogues

Historically, it was hypothesized that in the biosynthesis of quinine and quinidine, this compound and its epimer, cinchonidinone (B1261326), are formed first and then undergo methoxylation to yield quinidinone (B85341) and quininone (B45862), respectively. biorxiv.orgd-nb.info These intermediates would then be reduced to quinidine and quinine. nih.gov However, more recent research suggests that the methoxy (B1213986) group present in quinine and quinidine is introduced much earlier in the biosynthetic pathway, starting from 5-methoxytryptamine (B125070). biorxiv.orgd-nb.info

Despite this updated understanding of the natural biosynthetic pathway, this compound remains a crucial intermediate in the laboratory synthesis of quinine and quinidine analogues. acs.org Synthetic strategies often involve the initial construction of the this compound scaffold, followed by hydroxylation and methylation to introduce the characteristic methoxy group of quinine and quinidine. acs.org The subsequent stereoselective reduction of the ketone function then yields the desired alkaloid. The preferential action of certain enzymes on this compound derivatives, such as the specificity of an O-methyltransferase for 6′-hydroxythis compound, further supports the synthetic utility of the this compound scaffold in building these more complex alkaloids. acs.orgresearchgate.net

Applications in Asymmetric Catalysis (Indirectly via Cinchona Alkaloid Derivatives)

While this compound itself is not typically used directly as a catalyst, its derivatives, the Cinchona alkaloids, are foundational to a vast array of asymmetric catalysts. The development of these catalysts relies on the inherent chirality of the Cinchona alkaloid framework, for which this compound is a key synthetic precursor.

Development of Cinchona Alkaloid-Based Catalysts

Cinchona alkaloids, including those derived from this compound, are considered "privileged" chiral scaffolds in asymmetric catalysis. wiley-vch.de Their pseudoenantiomeric nature (e.g., cinchonine and cinchonidine, quinine and quinidine) allows for access to both enantiomers of a desired product. nih.gov These alkaloids and their synthetic modifications have been employed in a wide range of enantioselective reactions. dovepress.comresearchgate.net

The development of these catalysts often involves modification at several key positions on the alkaloid structure, such as the C9 hydroxyl group, the quinuclidine (B89598) nitrogen, and the quinoline (B57606) ring. wiley-vch.denih.govnih.gov These modifications can include etherification, esterification, and the introduction of urea, thiourea, or squaramide moieties to create bifunctional catalysts. nih.govrsc.org Dimeric Cinchona alkaloid derivatives have also been synthesized to enhance catalytic activity and enantioselectivity. nih.govsigmaaldrich.com These catalysts have proven effective in phase-transfer catalysis, nucleophilic additions, and cycloadditions, among other transformations. dovepress.comsigmaaldrich.comrsc.org

Interactive Table: Generations of Cinchona Alkaloid-Based Phase-Transfer Catalysts

| Catalyst Generation | Key Feature | Example Application |

|---|---|---|

| First Generation | Unmodified or simply N-alkylated alkaloids | Asymmetric alkylation of glycine (B1666218) imines |

| Second Generation | O-Alkylated derivatives | Improved enantioselectivity in alkylations |

| Third Generation | N-Arylmethyl derivatives with bulky substituents | Highly enantioselective alkylations |

| Dimeric Catalysts | Two alkaloid units linked by a spacer | Optimized enantioselectivity in various reactions |

Ligand Design and Stereochemical Induction in Organic Transformations

The design of ligands based on the Cinchona alkaloid scaffold is a cornerstone of modern asymmetric catalysis. These ligands are used to create chiral environments around metal centers or to act as organocatalysts, thereby inducing stereoselectivity in a wide variety of organic reactions. units.itresearchgate.net The rigid structure of the quinuclidine core and the tunable electronic and steric properties of the quinoline ring and C9 substituent are key to their success. units.itrsc.org

The mechanism of stereochemical induction often involves bifunctional activation, where different parts of the catalyst molecule interact with the reactants simultaneously. units.it For instance, the quinuclidine nitrogen can act as a Brønsted base or a nucleophile, while the C9 hydroxyl group (or its derivative) can act as a hydrogen-bond donor, activating an electrophile. wiley-vch.de This cooperative catalysis creates a highly organized transition state, leading to high levels of enantioselectivity. The ability to modify the Cinchona alkaloid framework allows for the fine-tuning of these interactions for specific reactions, making them incredibly versatile tools for the synthesis of chiral molecules. researchgate.net

Novel Transformations and Functionalization Strategies Involving this compound Scaffolds

The reactivity of the this compound scaffold has been exploited in the development of novel synthetic transformations and functionalization strategies. The ketone at C9 is a key functional group that allows for a variety of chemical manipulations.

For instance, diastereoselective additions of Grignard reagents (phenyl-, methyl-, and vinylmagnesium reagents) to this compound have been used to synthesize 9-substituted Cinchona alkaloids with high stereocontrol. researchgate.net The Corey-Chaykovsky reaction, using dimethylsulfonium methylide or dimethylsulfoxonium methylide, has been employed to create spiro-epoxides at the C9 position. nih.govresearchgate.net These epoxides are valuable intermediates that can undergo regioselective ring-opening reactions with various nucleophiles to introduce diverse functionalities. researchgate.net

Furthermore, the vinyl group at the C3 position of the quinuclidine ring offers another site for modification. nih.gov For example, Sonogashira and Heck coupling reactions have been utilized to introduce alkenyl and alkynyl groups, leading to the synthesis of novel monomeric and dimeric Cinchona alkaloid derivatives with unique catalytic properties. nih.gov These strategies demonstrate the versatility of the this compound scaffold as a platform for developing new chiral ligands and catalysts with tailored properties for asymmetric synthesis. acs.org

Analytical Methodologies for Cinchoninone Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating cinchoninone from complex mixtures, such as plant extracts, which contain a variety of related alkaloids like quinine (B1679958), quinidine (B1679956), cinchonine (B1669041), and cinchonidine (B190817). The choice of chromatographic method depends on the specific analytical goal, whether it is qualitative identification or quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of Cinchona alkaloids, including this compound, due to its high resolution and sensitivity. It is particularly effective for non-volatile compounds and does not typically require derivatization.

Reversed-phase HPLC (RP-HPLC) is the most widely adopted HPLC method for the separation of Cinchona alkaloids. This technique utilizes a non-polar stationary phase and a polar mobile phase. The retention of compounds is based on their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.

Common stationary phases for the analysis of this compound and related alkaloids include octadecylsilane (B103800) (C18) and octylsilyl (C8) bonded silica (B1680970). While C18 columns are widely used, they can sometimes lead to poor peak shape and resolution for basic compounds like alkaloids due to strong interactions with residual silanol (B1196071) groups on the silica surface. To mitigate these effects, specialized columns, such as those with end-capping or based on different materials like cyanopropyl (CN) bonded phases, are employed to achieve better peak symmetry and resolution. For instance, a CN-bonded column has demonstrated good peak resolution and symmetry in the analysis of Cinchona alkaloids. The use of a LiChrosorb RP-8 Select B column has also been reported for the separation of this compound and its epimers.

Table 1: Common Stationary Phases in Reversed-Phase HPLC for Cinchona Alkaloid Analysis

| Stationary Phase | USP Classification | Characteristics & Applications |

| Octadecyl (C18) | L1 | Highly hydrophobic, most popular for a wide range of compounds. Can exhibit strong interactions with basic alkaloids. |

| Octyl (C8) | L7 | Less hydrophobic than C18, used for compounds that are too strongly retained on C18. |

| Phenyl | L11 | Offers alternative selectivity based on pi-pi interactions, suitable for aromatic compounds. |

| Cyano (CN) | L10 | Can be used in both reversed-phase and normal-phase modes, provides different selectivity. |

The composition of the mobile phase is a critical factor in achieving successful separation of this compound and other Cinchona alkaloids. The mobile phase in RP-HPLC typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is particularly important for ionizable compounds like alkaloids.

Acidic mobile phases are commonly used to ensure that the alkaloids are in their ionized form, which can improve peak shape and resolution. For example, a mobile phase of 1 M sodium acetate (B1210297) buffer-acetonitrile-tetrahydrofuran (80:20:5) at a pH of 5.5–6.0 has been used to separate this compound and quinidinone (B85341). Another optimized mobile phase consists of methanol and 0.1% trifluoroacetic acid (15:85, v/v). The addition of ion-pairing agents or organic modifiers like tetrahydrofuran (B95107) can also be employed to correct peak asymmetry and improve separation.

Table 2: Example Mobile Phase Compositions for HPLC Analysis of this compound and Related Alkaloids

| Mobile Phase Composition | pH | Application | Reference |

| 1 M Sodium Acetate Buffer : Acetonitrile : Tetrahydrofuran (80:20:5) | 5.5–6.0 | Separation of this compound, quinidinone, and other Cinchona alkaloids. | |

| Methanol : Trifluoroacetic Acid (0.1%, v/v) (15:85, v/v) | - | Optimized for good peak resolution and symmetry of Cinchona alkaloids. | |

| 0.1 M Potassium Phosphate (B84403) Buffer (pH 3.0) : Acetonitrile (85:15) with 5 mM hexylamine (B90201) and 2 |

Spectroscopic Elucidation Methods

UV-Visible Spectrophotometry for Conjugated Systems

UV-Visible spectrophotometry is a fundamental analytical tool for detecting and quantifying compounds with chromophores, particularly those containing conjugated π systems. nih.gov this compound possesses a quinoline (B57606) aromatic ring, which constitutes a conjugated system, allowing it to absorb light in the UV-Vis spectrum. jrespharm.com The absorption of UV light by the π electrons in this conjugated system causes electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). jove.com

The wavelength of maximum absorbance (λmax) is a key characteristic. For this compound, a λmax of 289 nm has been reported. jrespharm.com The extent of conjugation directly influences the λmax; longer conjugated systems result in a smaller energy gap between the HOMO and LUMO, leading to absorption at longer wavelengths (a bathochromic or red shift). jove.combspublications.netlibretexts.org This principle is foundational in analyzing the electronic structure of this compound and related alkaloids. mvpsvktcollege.ac.in The intensity of the absorption is proportional to the concentration of the compound, which allows for quantitative analysis. libretexts.org

| Parameter | Value | Reference |

|---|---|---|

| Reported λmax of this compound | 289 nm | jrespharm.com |

Mass Spectrometry (MS) and HPLC-MS Coupling for Structural Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z). When coupled with High-Performance Liquid Chromatography (HPLC), it becomes an exceptionally sensitive and selective method (HPLC-MS) for analyzing complex mixtures and confirming the identity of specific components like this compound. measurlabs.com

HPLC separates compounds based on their interactions with a stationary and mobile phase. measurlabs.com For Cinchona alkaloids, reversed-phase HPLC using C18 columns with acidic mobile phases is a common approach. researchgate.netoslomet.no The separated components then enter the mass spectrometer for ionization and detection. measurlabs.com

In the analysis of Cinchona alkaloids, including this compound and its precursors, electrospray ionization (ESI) in positive mode is frequently used. rsc.orgmountainscholar.org The protonated molecule [M+H]⁺ of this compound is observed at an m/z of approximately 295.18. nih.gov Further fragmentation of this ion (MS/MS) provides characteristic product ions that are invaluable for structural confirmation. For instance, a notable fragment for this compound corresponds to the quinoline moiety. mpg.de The high resolution and accuracy of modern mass spectrometers, such as Time-of-Flight (TOF) and Orbitrap analyzers, allow for unambiguous assignment of elemental compositions. mpg.de

| Technique | Observation | Significance | Reference |

|---|---|---|---|

| HPLC-MS | Separation and detection of Cinchona alkaloids | High sensitivity and specificity for identification and quantification | measurlabs.comresearchgate.net |

| ESI-MS (Positive Mode) | Protonated molecule [M+H]⁺ at m/z ~295.18 | Confirms the molecular weight of this compound | nih.gov |

| MS/MS | Characteristic fragmentation patterns | Provides structural information for unambiguous identification | mpg.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and stereochemical elucidation of organic molecules. nexus-analytics.co.idrsc.org It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nexus-analytics.co.id Both ¹H and ¹³C NMR are crucial for characterizing this compound and distinguishing it from its stereoisomers. mdpi.comnih.gov

The chemical shifts in an NMR spectrum are highly sensitive to the electronic environment of each nucleus. rsc.org For this compound, specific resonances in the ¹H and ¹³C NMR spectra can be assigned to the protons and carbons of the quinoline and quinuclidine (B89598) rings. mdpi.comresearchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms.

A significant application of NMR in the context of Cinchona alkaloids is the determination of stereochemistry. This compound exists as a mixture of epimers at the C8 position when in solution, a phenomenon that can be observed and quantified by NMR. mdpi.commpg.de The relative configuration of complex natural products can be determined by measuring residual dipolar couplings (RDCs), which provides information on the orientation of molecular fragments relative to the magnetic field. leibniz-fmp.de This level of stereochemical detail is often unattainable with other analytical methods. leibniz-fmp.delibretexts.org

| NMR Technique | Information Gained | Application for this compound | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Chemical environment of hydrogen and carbon atoms | Assigning specific signals to the molecular structure | mdpi.comnih.gov |

| 2D NMR (COSY, HMBC) | Connectivity of atoms | Confirming the carbon-hydrogen framework | researchgate.net |

| Advanced NMR (RDCs) | Stereochemistry and relative configuration | Analyzing the 3D structure and epimeric mixtures | mdpi.comleibniz-fmp.de |

Advanced Extraction and Sample Preparation Techniques

The effective isolation of this compound and other Cinchona alkaloids from natural sources, such as Cinchona bark, is a critical first step before any analytical characterization can be performed.

Microwave-Integrated Extraction and Leaching (MIEL) for Alkaloid Isolation

Microwave-Integrated Extraction and Leaching (MIEL) is a modern and efficient "green" technology for extracting alkaloids from plant materials like Cinchona bark. researchgate.netscience.govnih.gov This technique utilizes microwave energy to heat the solvent and the sample, accelerating the extraction process significantly. researchgate.net

The MIEL process is typically performed in four steps to ensure a complete and rapid extraction. researchgate.netnih.gov Compared to conventional methods like Soxhlet extraction, which can take several hours, MIEL can achieve similar or better extraction yields in a much shorter time, often around 30 minutes. researchgate.netscience.gov The optimized conditions for MIEL, including solvent choice, temperature, and extraction time, are often determined using response surface methodology to maximize the yield of the target alkaloids. researchgate.netresearchgate.net The efficiency and speed of MIEL make it a superior alternative for the isolation of Cinchona alkaloids prior to HPLC analysis. researchgate.netnih.gov

Liquid-Liquid Extraction and Other Pre-analytical Considerations

Liquid-liquid extraction (LLE) is a fundamental and widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.orgyoutube.com This technique is essential for purifying this compound from crude extracts or reaction mixtures. jrespharm.com

The basic principle of LLE involves the partitioning of the target compound between the two solvents. libretexts.org For basic alkaloids like this compound, the pH of the aqueous phase is a critical parameter. By adjusting the pH, the charge state of the alkaloid can be manipulated to control its solubility. For instance, at a basic pH, the alkaloid will be in its neutral form and preferentially partition into an organic solvent like chloroform (B151607) or ether. scirp.org Conversely, in an acidic aqueous solution, the alkaloid will be protonated and more soluble in the aqueous phase. libretexts.org This allows for selective separation from non-basic impurities. scirp.orgresearchgate.net

Theoretical and Computational Studies on Cinchoninone Chemistry

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations have become an indispensable tool for elucidating the intricate details of chemical reactions involving cinchoninone and its derivatives. These computational methods provide insights into reaction pathways, transition state structures, and the electronic factors that govern reactivity and selectivity.

Transition State Analysis and Energy Profiles

The study of transition states and the associated energy profiles is fundamental to understanding reaction mechanisms. For reactions involving this compound, computational analyses, often employing Density Functional Theory (DFT), have been instrumental in rationalizing experimental observations.

For instance, in the context of Cinchona alkaloid-catalyzed reactions, the analysis of transition state geometries and the energy profiles of entire reaction pathways can explain the observed inversion of enantioselectivity. researchgate.net These calculations help to identify the key interactions that stabilize one transition state over another, thereby dictating the stereochemical outcome of the reaction. The relative orientation of the quinoline (B57606) and quinuclidine (B89598) rings in Cinchona alkaloids creates a "chiral pocket" that forces a specific approach of the substrates, leading to enantioselective product formation. dovepress.com

In the study of the photofragmentation of protonated Cinchona alkaloids, quantum chemical calculations have been used to propose reactive schemes and discuss them in terms of the ground-state geometry of the reactant. rsc.org These calculations can model the C8–C9 bond cleavage and accompanying hydrogen migration, providing a theoretical basis for the observed dissociation channels. rsc.org

Furthermore, DFT calculations have been employed to investigate the mechanism of domino coupling and rearrangement reactions of Cinchona alkaloid derivatives. researchgate.net By modeling the transition state free energies, researchers can propose plausible reaction pathways involving radical intermediates. researchgate.net The solvent is often a critical component in these models, as its dynamics can be essential for accurately representing the energy profile. researchgate.net

The following table summarizes key findings from transition state analyses of reactions involving Cinchona alkaloid derivatives:

| Reaction Type | Key Findings from Computational Analysis | Reference |

| Catalytic Asymmetric Synthesis | Energy profiles and transition state geometries rationalize the inversion of enantioselectivity. | researchgate.net |

| Photofragmentation | Proposes reactive schemes based on ground-state geometry and explains observed dissociation channels. | rsc.org |

| Domino Coupling and Rearrangement | Outlines reaction pathways involving radical intermediates and highlights the importance of solvent effects. | researchgate.net |

Electron Flow and Charge Distribution Studies

Understanding the flow of electrons and the distribution of charge within a molecule is crucial for predicting its reactivity. Quantum chemical calculations provide detailed information about these electronic properties.

In the context of designing new catalysts based on Cinchona alkaloids, studies have focused on the reactive sites within the molecule. frontiersin.org Computational analysis can reveal the Mulliken and Natural Bond Orbital (NBO) charge distribution, which helps in identifying the most likely sites for chemical reactions. For example, in epi-cinchonidine, the dominant site for pnicogen bonding was found to be the quinoline ring nitrogen rather than the hydroxyl group. researchgate.net

The design of bifunctional catalysts, where different parts of the molecule play distinct roles, relies heavily on understanding charge distribution. The tertiary nitrogen of the quinuclidine ring in Cinchona alkaloids is significantly more basic than the quinoline nitrogen, making it the primary basic center of the catalyst. dovepress.com Simultaneously, groups at the C9 position, such as hydroxyl or urea, can act as hydrogen-bond donors to activate the electrophile. dovepress.com Computational studies can quantify these properties and guide the rational design of catalysts with enhanced activity and selectivity. nih.gov

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is intimately linked to its chemical and biological activity. Conformational analysis aims to determine the preferred spatial arrangements of atoms in a molecule, which is particularly important for flexible molecules like this compound.

While direct conformational analysis of this compound itself is not extensively detailed in the provided search results, the principles are well-established for the broader class of Cinchona alkaloids. The stereochemical diversity and conformational flexibility of these molecules can sometimes lead to equivocal results from analysis. researchgate.net

Computational methods, such as DFT calculations, have been used to support the establishment of configurations for new compounds derived from the diastereoselective addition of organomagnesium reagents to this compound. researchgate.net These calculations, in conjunction with experimental techniques like NMR and X-ray crystallography, help to devise and discuss stereochemical models for these reactions. researchgate.net

In the broader context of monoterpenoid indole (B1671886) alkaloids, of which Cinchona alkaloids are a part, detailed NMR analysis combined with chemical correlation has been used to determine the solution conformation of various parts of the molecular framework. nih.gov This includes the dihydropyran and tetrahydropyridine (B1245486) rings, providing a comprehensive stereochemical picture. nih.gov

Computational Modeling of Enzyme-Substrate Interactions in Biosynthesis

The biosynthesis of Cinchona alkaloids, including the formation of this compound, is a complex process involving multiple enzymatic steps. Computational modeling offers a powerful approach to understanding the interactions between enzymes and their substrates at a molecular level.

It is hypothesized that strictosidine (B192452) is a key precursor in the biosynthesis of this compound. researchgate.net Metabolomics analyses have identified putative intermediates in this pathway, including this compound itself. researchgate.net Computational tools can be used to model the interactions between these intermediates and the enzymes responsible for their transformation.

Modern computational approaches, such as those that use machine learning and structural equation modeling, can infer enzyme activity from post-translational modification profiling data. nih.govnih.gov These methods can construct enzyme-substrate relationships and even predict novel interactions. nih.gov While not yet specifically applied to the complete this compound biosynthetic pathway in the provided results, these tools represent the future of studying complex biological systems.

The induced-fit model of enzyme-substrate binding, where the enzyme changes its conformation upon substrate binding, is a key concept. anilmishra.name Computational models can simulate these conformational changes and the non-covalent interactions that stabilize the enzyme-substrate complex in its transition state. anilmishra.name This understanding is crucial for rational drug design and the engineering of biocatalysts. researchgate.net

In Silico Design of this compound-Derived Chiral Catalysts

The unique chiral scaffold of Cinchona alkaloids has made them a cornerstone in the development of asymmetric catalysts. In silico design, or computer-aided design, is increasingly being used to create novel catalysts with improved performance.

The rational design of chiral organocatalysts is now often guided by computational studies. nih.gov These studies can quantitatively predict the enantiomeric excess (ee) of a reaction by analyzing the delicate balance between non-covalent interactions and steric factors in the different transition states. nih.gov By modulating these effects through precise modifications to the catalyst scaffold, such as those derived from this compound, it is possible to develop catalysts with superior selectivities. nih.gov

For example, computational screening of catalyst libraries can rapidly identify promising candidates for a specific transformation. nih.gov This in silico approach accelerates the discovery of new organocatalysts and provides a deeper understanding of the factors that govern their performance. nih.gov The design process can involve tethering the Cinchona alkaloid to a solid support, creating a heterogeneous catalyst, and computational studies can help to understand how this tethering affects the catalyst's activity and enantioselectivity. researchgate.net

Future Directions and Challenges in Cinchoninone Research

Unraveling Remaining Biosynthetic Gaps

The biosynthesis of Cinchona alkaloids, including the formation of cinchoninone, is a complex process that is not yet fully understood. It is hypothesized that this compound and its epimer, cinchonidinone (B1261326), are formed from strictosidine (B192452). researchgate.net This conversion is thought to proceed through several intermediates, including corynantheal. acs.org

Recent research has focused on identifying the specific enzymes that catalyze the later stages of this pathway. acs.org While an O-methyltransferase specific for 6'-hydroxythis compound has been discovered, suggesting the final steps involve hydroxylation, methylation, and keto-reduction, the enzyme responsible for the hydroxylation of the quinoline (B57606) scaffold has yet to be identified. acs.org Further transcriptomic analysis and candidate gene screening are necessary to fill this knowledge gap. acs.org The failure to identify a hydroxylase for this compound/cinchonidinone has led to the alternative hypothesis that methoxylation might occur at an earlier stage in the biosynthetic pathway. researchgate.net

Development of More Efficient and Sustainable Synthetic Routes

The total synthesis of Cinchona alkaloids has been a long-standing challenge in organic chemistry. udel.edu Early routes were often lengthy and lacked stereocontrol, leading to mixtures of isomers. udel.edu A key challenge has been the stereoselective synthesis of the quinuclidine (B89598) core and the controlled introduction of the stereocenters at C8 and C9. udel.edu

Future research is focused on developing more efficient and sustainable synthetic strategies. This includes the use of catalysis to achieve high stereoselectivity and the exploration of greener reaction conditions. lookchem.comrsc.org For example, the use of Cinchona alkaloids themselves as catalysts in asymmetric synthesis is a promising area of research. lookchem.com Polymer-supported Cinchona alkaloid derivatives are also being investigated as recyclable and sustainable catalysts. rsc.org

Exploration of New Reactivity and Derivatization Pathways

This compound's structure, featuring a ketone, a tertiary amine, and a quinoline ring, offers multiple sites for chemical modification. acs.org This reactivity allows for the synthesis of a wide range of derivatives with potentially novel biological activities. The ketone group can be reduced to form cinchonine (B1669041) and cinchonidine (B190817), or it can participate in reactions like oxime formation. acs.orgsapub.org The quinoline ring can undergo electrophilic substitution, and the tertiary amine can be quaternized. nih.gov

Recent studies have explored the derivatization of Cinchona alkaloids to create new catalysts and compounds with enhanced or novel properties. lookchem.commdpi.comdovepress.com For instance, the synthesis of Cinchona oximes has been investigated for their potential as reactivators of cholinesterases. mdpi.com The development of new derivatization strategies will continue to be a key area of research, driven by the search for new therapeutic agents and catalysts.

Advanced Analytical Platform Development for Complex Mixtures

The analysis of Cinchona alkaloids in complex matrices, such as plant extracts or biological fluids, presents significant analytical challenges. researchgate.netmdpi.com Traditional methods like thin-layer chromatography (TLC) are useful for qualitative analysis, but more advanced techniques are required for accurate quantification and the analysis of complex mixtures. researchgate.net

High-performance liquid chromatography (HPLC) is the most widely used method for the analysis of Cinchona alkaloids. researchgate.netmdpi.com However, issues such as poor peak shape due to interactions with the stationary phase can occur. researchgate.net To overcome these challenges, researchers are developing new HPLC methods with alternative stationary phases and mobile phase conditions. researchgate.net Furthermore, coupling HPLC with advanced detectors like mass spectrometry (MS) and diode array detection (DAD) enhances specificity and sensitivity. mdpi.com

Other promising analytical platforms for the future include:

Gas chromatography-mass spectrometry (GC-MS): While it often requires derivatization for non-volatile alkaloids, GC-MS offers high sensitivity. mdpi.com

Capillary electrophoresis (CE) and capillary electrochromatography (CEC): These techniques show potential for the separation of Cinchona alkaloids. researchgate.net

Time-of-flight secondary ion mass spectrometry (ToF-SIMS): This surface-sensitive technique allows for the direct and rapid qualitative screening of alkaloids in plant material with minimal sample preparation. rsc.org

Flow-injection chemiluminescence: This method has been developed for the determination of Cinchona alkaloids in pharmaceutical and biological samples. rsc.org

The development of these advanced analytical platforms will be crucial for quality control of herbal medicines, pharmacokinetic studies, and metabolomic analyses of Cinchona species. mdpi.comresearchgate.net

Computational Approaches for Predictive this compound Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. nih.gov Quantum mechanics, particularly density functional theory (DFT), and molecular mechanics methods are used to investigate reaction mechanisms and rationalize the stereoselectivity observed in Cinchona alkaloid-catalyzed reactions. nih.gov

Key areas where computational approaches are making significant contributions include:

Mechanism Elucidation: Computational modeling helps to understand the intricate details of reaction pathways, including the structures of transition states and intermediates. nih.gov

Predicting Stereoselectivity: By modeling the interactions between the catalyst, substrate, and reagents, computational methods can predict the enantioselectivity of a reaction, guiding the design of more effective catalysts. nih.gov

Conformational Analysis: Understanding the conformational behavior of Cinchona alkaloids is crucial for explaining their catalytic activity and selectivity. nih.gov

Machine Learning Models: Machine learning algorithms are being used to develop predictive models for the biological activity of Cinchona alkaloid derivatives. nih.govresearchgate.net These models can accelerate the discovery of new lead compounds by screening virtual libraries of molecules. researchgate.netirb.hr

Future advancements in computational hardware and software will enable more accurate and complex simulations, further enhancing our ability to design and develop new this compound-based catalysts and therapeutic agents. nih.gov

Q & A

Q. How can researchers address reproducibility challenges in this compound’s catalytic applications across laboratories?

- Methodological Answer : Standardize protocols using CRMs (Certified Reference Materials) and interlaboratory validation (e.g., Round Robin trials). Publish detailed Supplementary Information, including raw chromatograms and crystallographic cif files. Adhere to FAIR data principles .

Key Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.